molecular formula C16H23ClN2O B2970040 3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride CAS No. 2034607-54-8

3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride

Cat. No. B2970040
M. Wt: 294.82
InChI Key: ZLTXKZCCXCGPKI-UHFFFAOYSA-N
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Description

3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O and its molecular weight is 294.82. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis techniques have enabled the creation of various diazepines and related compounds, showcasing the structural diversity achievable through organic synthesis. For instance, studies have demonstrated the synthesis of diazepines and diazocines through different methods, including photochemical reactions and multicomponent reactions, which yield complex polyheterocyclic systems (Reisinger, Koch, Bernhardt, & Wentrup, 2004; Cao, Yang, Sun, Huang, & Yan, 2019). These synthetic routes provide valuable insights into the construction of complex molecular architectures, potentially including derivatives similar to the compound .

Antiproliferative Activities

Compounds structurally related to the specified chemical have been investigated for their antiproliferative activities against various cancer cell lines. For example, derivatives of tetrahydropyrido diazepines have demonstrated cytotoxic activity in vitro, suggesting potential applications in cancer research (Liszkiewicz, 2002). Such findings underscore the therapeutic potential of diazepine-based compounds, including the exploration of 3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride derivatives.

Molecular Interaction Studies

Research into the molecular interactions and reaction mechanisms of related compounds provides a foundation for understanding their behavior and potential applications. Investigations into the synthesis, structure, and reactivity of diazocines and related structures offer insights into their chemical properties and potential uses in various scientific fields (Shiotani & Mitsuhashi, 1967; Funke, Es-Sayed, & de Meijere A, 2000). These studies are crucial for designing new molecules with desired properties, including analogs of the compound of interest.

Host-Guest Chemistry Applications

Explorations into the design and synthesis of novel cyclophanes for hosting biologically relevant phosphates (Metori & Miyake, 2003) highlight the application of related compounds in supramolecular chemistry. Such studies indicate the potential of structurally complex diazepines and diazocines in forming host-guest complexes, which could be relevant for drug delivery systems, molecular recognition, and other biochemical applications.

properties

IUPAC Name

11-cyclopentyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c19-16-7-3-6-15-13-8-12(10-18(15)16)9-17(11-13)14-4-1-2-5-14;/h3,6-7,12-14H,1-2,4-5,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXKZCCXCGPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3CC(C2)C4=CC=CC(=O)N4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride

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